1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is notable for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound's unique structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
The compound is classified under the International Union of Pure and Applied Chemistry as a pyrrolopyridine derivative. It has the Chemical Abstracts Service number 906744-39-6 and can be found in various chemical databases, including PubChem and Achemtek . Its structural characteristics include a pyrrole ring fused to a pyridine ring, with specific substituents that enhance its biological activity.
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions. A common method includes cyclization reactions starting from appropriate precursors such as substituted anilines or other nitrogen-containing compounds. For instance, the synthesis may involve:
The detailed synthetic pathways often employ techniques such as high-performance liquid chromatography for purification and characterization methods like nuclear magnetic resonance spectroscopy for structural confirmation .
The molecular formula for 1H-pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl is C10H9ClN2. Its structure features:
The three-dimensional conformation can be analyzed using computational chemistry methods, which provide insights into its reactivity and interaction with biological targets.
1H-Pyrrolo[2,3-b]pyridine derivatives can participate in various chemical reactions due to their nucleophilic sites. Key reactions include:
These reactions are essential for modifying the compound to enhance its pharmacological profile or to explore new derivatives with improved biological activity .
The mechanism of action for 1H-pyrrolo[2,3-b]pyridine derivatives primarily involves inhibition of fibroblast growth factor receptors. The binding affinity of these compounds to FGFRs disrupts the signaling pathways that promote tumor growth and metastasis.
Research indicates that specific derivatives exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3, with half-maximal inhibitory concentration values indicating potent effects on cancer cell lines such as breast cancer cells (4T1) by inducing apoptosis and inhibiting proliferation .
The physical properties of 1H-pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl include:
Chemical properties include:
Characterization techniques such as mass spectrometry and infrared spectroscopy help elucidate these properties further .
The primary applications of 1H-pyrrolo[2,3-b]pyridine derivatives lie in medicinal chemistry as potential therapeutic agents targeting FGFR-related pathways in cancer treatment. Their ability to inhibit cellular proliferation makes them candidates for drug development against various malignancies. Additionally, their unique structural features allow for further modifications to optimize efficacy and reduce side effects.
Ongoing research continues to explore their pharmacological profiles, aiming to develop effective therapies for cancers associated with aberrant FGFR signaling pathways .
Fused bicyclic heterocycles serve as privileged scaffolds in kinase inhibitor development due to their ability to mimic purine nucleotides and engage conserved ATP-binding domains. The 1H-pyrrolo[2,3-b]pyridine system (7-azaindole) is particularly valuable because its electron-deficient pyridine nitrogen enhances hydrogen-bonding interactions with kinase hinge regions, while its pyrrole nitrogen provides a synthetic handle for N-functionalization. This scaffold offers superior metabolic stability compared to indoles due to reduced susceptibility to cytochrome P450 oxidation at the fused benzene ring. The planar structure enables deep penetration into hydrophobic pockets, and its moderate log P values (typically 1-3) support favorable pharmacokinetic properties. These characteristics have enabled its application across diverse therapeutic targets, particularly in oncology and immunology, where precise kinase modulation is required [1] [3] [7].
The medicinal exploitation of pyrrolopyridines began in earnest in the early 2000s following seminal work on JAK kinase inhibitors. Tofacitinib (a pyrrolopyrimidine) demonstrated that fused nitrogenous systems could achieve potent kinase suppression, spurring exploration of isosteric pyrrolopyridines. Key milestones include:
These advances established pyrrolopyridines as viable alternatives to purine isosteres, offering improved selectivity profiles and novel intellectual property space. The scaffold’s versatility is evidenced by its application across JAK, TNIK, AAK1, and c-Met targets [1] [3] [7].
The 6-chloro-1-cyclopropyl-3-methyl configuration confers distinct pharmacophoric advantages:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: